Icatibant
描述
Icatibant is a synthetic decapeptide used to treat sudden attacks of hereditary angioedema (HAE). It works by blocking a chemical in the body that causes swelling, inflammation, and pain for patients with HAE . It is not a cure for HAE and is available only with a doctor’s prescription .
Synthesis Analysis
Icatibant is synthesized through an efficient solid-phase approach. This involves sequential coupling of protected amino acids to prepare Icatibant . The process also involves the usage of inorganic salts during the coupling, wash with HOBt in DMF solution after Fmoc-deprotection step to ensure complete removal of piperidine and reactions are going for completion .
Molecular Structure Analysis
The molecular formula of Icatibant is C59H89N19O13S . It is a synthetic decapeptide with five non-proteinogenic amino acids . It consists of ten amino acids in the following sequence: H-D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-D-Tic-Oic-Arg-OH .
Chemical Reactions Analysis
The chemical structure of Icatibant was elucidated by various analytical techniques and found satisfactory . It is optically active due to the presence of chiral centers in the amino acids .
Physical And Chemical Properties Analysis
Icatibant is a white or off-white powder in amorphous form. It is optically active due to the presence of chiral centers in the amino acids. It is freely soluble in water and hygroscopic by nature .
科学研究应用
Role in Treating Hereditary Angioedema
Icatibant has shown significant effectiveness in treating hereditary angioedema (HAE), a condition characterized by intermittent episodes of bradykinin-mediated angioedema. It acts by blocking the bradykinin B2 receptors, thereby attenuating the episode. Clinical trials have demonstrated icatibant's superiority over oral tranexamic acid in European patients and its effectiveness in multiple treatments for attacks at all sites. It is administered subcutaneously, and about 10% of patients may require a second dose for re-emergent symptoms (Longhurst, 2010).
Application in Acquired C1‐Inhibitor Deficiency
Icatibant has been utilized in patients with angioedema due to acquired C1‐INH deficiency (AAE). An observational study reported effective symptom relief and good tolerability of icatibant in these cases. Most moderate-to-severe attacks resolved with a single subcutaneous injection of icatibant, demonstrating its efficacy in a real-world setting (Zanichelli et al., 2012).
Potential in Prophylactic Treatment
While primarily used in acute treatments, there is potential for icatibant in short-term prophylactic treatment in HAE. This is especially relevant for patients with HAE who are prone to angioedema following surgical or invasive procedures. More research is needed to establish this application (Bindslev‐Jensen & Skov, 2010).
Pharmacokinetics in Healthy Volunteers
The clinical pharmacokinetic parameters of icatibant and its primary metabolites were investigated in healthy human volunteers. Understanding these parameters is crucial for optimizing the drug's administration and effectiveness in treating HAE attacks (Leach et al., 2015).
Comparative Studies
Icatibant's effectiveness has been compared in different geographical and clinical settings, such as in Germany versus other countries. These comparative studies are essential for understanding how treatment outcomes can vary based on regional and healthcare differences (Maurer et al., 2018).
Self-Administration Versus Healthcare Professional Administration
Studies have also focused on the outcomes of self-administered versus healthcare professional-administered icatibant in acute HAE attacks. This research is vital for patient care optimization and understanding the drug's practicality and safety in different administration settings (Hernández Fernández de Rojas et al., 2015).
Impurity Analysis in Pharmaceutical Forms
Research has also been conducted on the presence and identification of impurities in icatibant pharmaceutical dosage forms. This is crucial for ensuring the drug's quality and safety (Lajin et al., 2019).
未来方向
Icatibant has been shown to be effective in treating acute attacks of hereditary angioedema (HAE) in adults, adolescents, and children aged 2 years and older . It is also being investigated as a potential treatment for COVID-19 pneumonia . A larger, phase 3 trial is warranted to establish the clinical value of this treatment .
属性
IUPAC Name |
(2S)-2-[[(2S,3aS,7aS)-1-[(3R)-2-[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H89N19O13S/c60-37(14-5-19-67-57(61)62)48(82)72-38(15-6-20-68-58(63)64)52(86)75-22-8-18-43(75)54(88)77-30-35(80)26-44(77)50(84)70-28-47(81)71-40(27-36-13-9-23-92-36)49(83)74-41(31-79)53(87)76-29-34-12-2-1-10-32(34)24-46(76)55(89)78-42-17-4-3-11-33(42)25-45(78)51(85)73-39(56(90)91)16-7-21-69-59(65)66/h1-2,9-10,12-13,23,33,35,37-46,79-80H,3-8,11,14-22,24-31,60H2,(H,70,84)(H,71,81)(H,72,82)(H,73,85)(H,74,83)(H,90,91)(H4,61,62,67)(H4,63,64,68)(H4,65,66,69)/t33-,35+,37+,38-,39-,40-,41-,42-,43-,44-,45-,46+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QURWXBZNHXJZBE-SKXRKSCCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2C(=O)C3CC4=CC=CC=C4CN3C(=O)C(CO)NC(=O)C(CC5=CC=CS5)NC(=O)CNC(=O)C6CC(CN6C(=O)C7CCCN7C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)C(=O)NC(CCCN=C(N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)C[C@H](N2C(=O)[C@H]3CC4=CC=CC=C4CN3C(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=CS5)NC(=O)CNC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H]7CCCN7C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)N)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H89N19O13S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
138614-30-9 (acetate) | |
Record name | Icatibant [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130308484 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20903963 | |
Record name | Icatibant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20903963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1304.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Bradykinin is a peptide-based hormone that is formed locally in tissues in response to a trauma and acts to increases vessel permeability, dilates blood vessels and causes smooth muscle cells to contract. Bradykinin plays an important role in the mediation of pain as surplus bradykinin is partly responsible for producing signs of inflammation by activating bradykinin B2 receptors. In patients with HAE, they have an absent or dysfunctional C1-esterase inhibitor. This inhibitor is responsible for the production of bradykinin in which displacement of bradykinin from B2 receptors by icatibant has an inhibitory effect on the receptor for a relatively long time. | |
Record name | Icatibant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06196 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Icatibant | |
CAS RN |
130308-48-4 | |
Record name | Icatibant [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130308484 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Icatibant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06196 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Icatibant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20903963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ICATIBANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PG89G35Q7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。